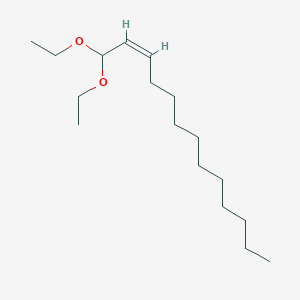

(Z)-1,1-Diethoxytridec-2-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13043-66-8 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

(Z)-1,1-diethoxytridec-2-ene |

InChI |

InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h15-17H,4-14H2,1-3H3/b16-15- |

InChI Key |

DYLMMQAVDJNRKJ-NXVVXOECSA-N |

SMILES |

CCCCCCCCCCC=CC(OCC)OCC |

Isomeric SMILES |

CCCCCCCCCC/C=C\C(OCC)OCC |

Canonical SMILES |

CCCCCCCCCCC=CC(OCC)OCC |

Other CAS No. |

13043-66-8 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of Z 1,1 Diethoxytridec 2 Ene and α,β Unsaturated Acetals

Nucleophilic Addition Reactions

Nucleophilic attack on α,β-unsaturated acetals is a cornerstone of their chemistry. The electron-withdrawing nature of the acetal (B89532) group polarizes the C=C double bond, making the β-carbon electrophilic and prone to attack by nucleophiles. libretexts.org This leads predominantly to conjugate addition reactions, where the nucleophile adds to the β-position.

Conjugate addition, or 1,4-addition, is a fundamental reaction for this class of compounds. wikipedia.org A nucleophile attacks the β-carbon, leading to a resonance-stabilized enolate or an analogous intermediate, which is subsequently protonated or reacted with an electrophile. libretexts.orgpressbooks.pub This process results in the net addition of the nucleophile across the carbon-carbon double bond. libretexts.org

The reaction of organolithium reagents with α,β-unsaturated systems can proceed via two main pathways: 1,2-addition to the carbonyl (or its equivalent) or 1,4-conjugate addition to the double bond. msu.edu While simple alkyllithium reagents often favor 1,2-addition with α,β-unsaturated carbonyl compounds, their reaction with α,β-unsaturated acetals can be more complex, with outcomes including addition, substitution, or proton abstraction depending on the specific substrate and reaction conditions. pressbooks.pubresearchgate.net

However, directed conjugate addition of organolithium reagents to α,β-unsaturated systems can be achieved under specific conditions. For example, reactions with α,β-unsaturated carboxylic acids at low temperatures (−78 °C) in THF have been shown to favor the 1,4-addition pathway, yielding β-substituted alkanoic acids. rsc.org This methodology suggests that for substrates like (Z)-1,1-diethoxytridec-2-ene, careful control of reaction parameters would be crucial to favor the desired conjugate addition product over other potential reaction pathways.

Table 1: Conjugate Addition of Organolithium Reagents to α,β-Unsaturated Carboxylic Acids This table illustrates the principle of directed conjugate addition with organolithium reagents, a reaction type applicable to α,β-unsaturated systems.

| α,β-Unsaturated Acid | Organolithium Reagent | Product (after electrophilic quench) | Predominant Addition |

| (E)-3-Phenylpropenoic acid | n-BuLi | Substituted alkanoic acid | Conjugate (1,4) |

| (E)-3-Phenylpropenoic acid | PhLi | Substituted alkanoic acid | Conjugate (1,4) |

Source: Data adapted from chemical communications on directed conjugate addition. rsc.org

Lithium diorganocopper reagents, commonly known as Gilman reagents (R₂CuLi), are highly effective for achieving 1,4-conjugate addition to α,β-unsaturated systems, including ketones, aldehydes, and esters. pressbooks.puborganicreactions.orglibretexts.org A key advantage of organocuprates is their exceptional selectivity for 1,4-addition, largely avoiding the 1,2-addition that can be problematic with more reactive organometallics like Grignard and organolithium reagents. masterorganicchemistry.commasterorganicchemistry.com

The reaction mechanism involves the addition of the organocuprate to the β-carbon of the unsaturated system, forming a copper-containing intermediate. pressbooks.pub Subsequent protonation of the resulting enolate intermediate yields the saturated product. libretexts.orgyoutube.com This method is broadly applicable and allows for the introduction of a wide variety of alkyl, aryl, and alkenyl groups. libretexts.org For this compound, reaction with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to yield the corresponding β-methylated saturated acetal.

Table 2: Examples of Organocuprate Conjugate Addition to α,β-Unsaturated Ketones This table demonstrates the high selectivity of Gilman reagents for 1,4-addition, a reaction that is directly analogous to what would be expected for α,β-unsaturated acetals like this compound.

| α,β-Unsaturated Ketone | Organocuprate Reagent | Product |

| Cyclohex-2-en-1-one | (CH₃)₂CuLi | 3-Methylcyclohexan-1-one |

| Chalcone | (CH₃)₂CuLi | 3-Methyl-1,3-diphenylpropan-1-one |

| Benzalacetone | (n-Bu)₂CuLi | 4-Phenyl-2-octanone |

Source: Data compiled from various sources on organocopper chemistry. organicreactions.orglibretexts.orgmasterorganicchemistry.com

The Michael reaction is a versatile method for forming carbon-carbon bonds through the conjugate addition of a stabilized carbon nucleophile (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor). wikipedia.org Typical Michael donors include enolates derived from β-dicarbonyl compounds like malonic esters and β-ketoesters. wikipedia.org

The scope of this reaction has expanded to include a variety of other nucleophiles. The Mukaiyama-Michael addition utilizes silyl (B83357) enol ethers or ketene (B1206846) silyl acetals as enolate equivalents, often catalyzed by Lewis acids. acs.orgmpg.de This variant is particularly effective for additions to less reactive acceptors like α,β-unsaturated esters. mpg.de Other nucleophiles such as enol acetates researchgate.net, amines (aza-Michael reaction), and alcohols (oxa-Michael reaction) also participate in conjugate additions. wikipedia.orgnih.gov For this compound, a Michael-type addition with a soft nucleophile like diethyl malonate under basic conditions would lead to the formation of a new carbon-carbon bond at the β-position.

Table 3: Examples of Michael and Mukaiyama-Michael Additions

| Michael Acceptor | Michael Donor / Nucleophile | Catalyst / Conditions | Product Type |

| α,β-Unsaturated Ketone | Diethyl Malonate | Base (e.g., NaOEt) | 1,5-Dicarbonyl Compound |

| α,β-Unsaturated Methyl Ester | Silyl Ketene Acetal | Silylium Lewis Acid | 1,5-Diester Derivative |

| α,β-Unsaturated Ketone | Enol Acetate | InCl₃ / Me₃SiCl | 1,5-Diketone Derivative |

| γ-Hydroxy-α,β-unsaturated carbonyl | Formaldehyde | Organocatalyst | Cyclic Acetal |

Source: Data compiled from studies on Michael and Mukaiyama-Michael reactions. wikipedia.orgmpg.deresearchgate.netnih.gov

While this compound is an acyclic acetal, the study of cyclic α,β-unsaturated acetals provides insight into related transformations. Cyclic α,β-unsaturated acetals, such as 2-propenyl-1,3-dioxane, can undergo a 1,4-eliminative ring fission when treated with strong bases like a combination of sec-butyllithium (B1581126) and potassium tert-butoxide (LICKOR superbase). rsc.orgrsc.org This reaction, conducted at low temperatures, results in the opening of the acetal ring to produce α-vinyl enol ethers. The carbanions generated in this process can then react with various electrophiles. rsc.orgrsc.org This type of reactivity highlights how the acetal group, in a cyclic context, can direct a complete structural rearrangement in the presence of potent organometallic reagents.

1,4-Conjugate Additions to the α,β-Unsaturated System

Reactions with Electrophiles

Although the double bond of α,β-unsaturated acetals is electron-deficient, reactions with electrophiles are possible, often through the generation of a more nucleophilic intermediate. Treatment of α,β-unsaturated acetals with a strong base, such as the LICKOR superbase, can lead to deprotonation and the formation of highly reactive alkoxy-diene anions. researchgate.netresearchgate.net These intermediates are potent nucleophiles and readily react with a range of electrophiles.

For example, the alkoxy-dienes generated from α,β-unsaturated acetals react with N-chlorosuccinimide (NCS) to yield allyl chlorides. researchgate.net The chlorination can proceed via either 1,2- or 1,4-addition to the diene system, depending on the substrate. researchgate.net This two-step sequence effectively transforms the α,β-unsaturated acetal into a functionalized allyl chloride, demonstrating a powerful synthetic strategy where the initial acetal acts as a precursor to a nucleophilic diene.

Transformations in the Presence of Organolithium–Potassium Superbases

Organolithium-potassium superbases, such as the Lochmann-Schlosser superbase (LICKOR), are highly reactive reagents capable of promoting unique transformations in α,β-unsaturated acetals. rsc.orgresearchgate.netrsc.org These superbases, typically a mixture of an organolithium compound like sec-butyllithium and potassium tert-butoxide, exhibit enhanced basicity and reactivity compared to their individual components. rsc.orgnih.gov

When cyclic α,β-unsaturated acetals, such as 2-propenyl-1,3-dioxane and 2-(2-methylpropenyl)-1,3-dioxane, are treated with two equivalents of a LICKOR-type superbase at low temperatures (e.g., -95 °C in THF), they undergo a 1,4-eliminative ring fission. rsc.org This process is initiated by a regioselective metallation at the γ-position of the unsaturated system, which then induces the ring opening. rsc.org The resulting enol ether intermediate can then be deprotonated at the α-vinyl site to generate a carbanion. rsc.org These carbanionic species are potent nucleophiles that can readily participate in substitution and addition reactions with various electrophiles. rsc.org

This reactivity has been harnessed for the synthesis of functionalized (E)-1,3-dienes. rsc.org The process starts with a regioselective metallation at the γ-carbon of the cyclic α,β-unsaturated acetal, leading to a 1,4-eliminative ring fission and the stereoselective formation of a hydroxy-functionalized (E)-1,3-diene. rsc.org The superbase's role is crucial, as it facilitates both the initial deprotonation and the subsequent elimination pathway. researchgate.net

Lewis Acid-Catalyzed Activation and Reactivity

Lewis acids play a pivotal role in activating α,β-unsaturated acetals and their parent carbonyl compounds towards a range of chemical transformations. nih.govnih.govnih.gov The activation typically involves the coordination of the Lewis acid to an oxygen atom of the acetal or carbonyl group, which enhances the electrophilicity of the molecule. nih.govox.ac.uk For α,β-unsaturated acetals, this activation can lead to the formation of highly reactive intermediates like allyl cations or vinyl oxocarbenium ions. nih.govtandfonline.comresearchgate.net

A variety of Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), magnesium bromide (MgBr₂), and various titanium and aluminum species, have been employed to promote reactions of α,β-unsaturated systems. nih.govnih.govtandfonline.comcaltech.edu For instance, the activation of α,β-unsaturated aldehydes and ketones with a Lewis acid can trigger an intramolecular hydride transfer, generating a zwitterionic intermediate that subsequently cyclizes. nih.gov Alkenyl acetal and ketal substrates often exhibit faster reaction rates and improved yields and diastereoselectivities in these types of reactions compared to their carbonyl counterparts. nih.gov This is attributed to the facile in situ formation of highly activated alkenyl-oxocarbenium intermediates. nih.gov

The combination of a Lewis acid like boron trifluoride etherate with an organocatalyst such as ethylene (B1197577) glycol can create a highly active catalytic system for these transformations, avoiding the need for expensive transition metals. nih.gov Furthermore, silylium-based Lewis acids have been shown to effectively catalyze asymmetric Mukaiyama–Michael additions of silyl ketene acetals to α,β-unsaturated methyl esters, which are typically challenging substrates to activate. mpg.de

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and α,β-unsaturated acetals can participate as key components in these transformations. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Role as Dienophiles in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While simple alkenes can act as dienophiles, the reactivity is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.org α,β-Unsaturated acetals, upon activation with a Lewis or Brønsted acid, can serve as potent dienophiles in what are known as ionic Diels-Alder reactions. tandfonline.comrsc.org

This activation generates an equilibrium concentration of a highly reactive dienophilic species, likely an allyl cation, which readily undergoes cycloaddition with various dienes. tandfonline.com Lewis acids such as MgBr₂, FeCl₃, and others have been shown to be effective catalysts for these reactions, allowing them to proceed under mild conditions and often with high stereoselectivity. tandfonline.comresearchgate.net For example, the MgBr₂-catalyzed reaction of α,β-unsaturated acetals with cyclic dienes like cyclopentadiene (B3395910) and cyclohexadiene proceeds efficiently, with a notable preference for the endo isomer in the case of cyclohexadiene. tandfonline.com

Chiral α,β-unsaturated acetals, derived from chiral diols, have been successfully employed in asymmetric ionic Diels-Alder reactions to synthesize enantiomerically enriched decalin systems. rsc.org The choice of Lewis acid and the structure of the diene and dienophile are critical factors in controlling the diastereoselectivity and enantioselectivity of these cycloadditions. rsc.orgresearchgate.net

Table 1: Lewis Acid-Catalyzed Ionic Diels-Alder Reactions of α,β-Unsaturated Acetals with Dienes

| Dienophile (Acetal) | Diene | Lewis Acid Catalyst | Product | Observations | Reference |

| Acetal of Crotonaldehyde | Cyclohexadiene | MgBr₂ | endo-Cycloadduct | Exclusive formation of the endo isomer. | tandfonline.com |

| Acetal of Cinnamaldehyde | Isoprene | MgBr₂ | Cycloadduct | Good yield at ambient temperature. | tandfonline.com |

| Chiral Acetal of Cyclohex-2-enone | 2,3-Dimethyl-1,3-butadiene | Various Lewis/Brønsted Acids | cis-Decalin | Diastereoselectivity up to 82%. | rsc.org |

| Acetal of 2-Methylcyclohex-2-enone | (Z)-3-t-butyldimethylsilyloxypenta-1,3-diene | Not specified | cis-Decalin | Enantiomerically pure product in 74% yield. | rsc.org |

Photocycloaddition Reactions of Activated Chromophores

Photocycloaddition reactions, particularly [2+2] cycloadditions, provide a direct route to four-membered rings. acs.orgresearchgate.net The reaction involves the photoexcitation of an alkene, which then reacts with another alkene in its ground state. acs.org For α,β-unsaturated carbonyl compounds and their derivatives like acetals, these reactions are typically initiated by UV or visible light irradiation. nih.govacs.org

Activation of the chromophore is a key concept in these reactions. nih.gov The coordination of a Lewis or Brønsted acid to an α,β-unsaturated system, or the formation of an iminium ion, can cause a bathochromic shift (a shift to longer wavelengths) in the substrate's absorption spectrum. nih.gov This allows for selective excitation of the activated species at a wavelength where the unactivated substrate does not absorb, minimizing side reactions. nih.gov

Enantioselective [2+2] photocycloadditions have been achieved using chiral catalysts that also act as sensitizers. acs.org For example, N,O-acetals derived from α,β-unsaturated aldehydes can undergo catalytic enantioselective [2+2] photocycloaddition with various olefins upon visible light irradiation in the presence of a chiral phosphoric acid catalyst bearing thioxanthone sensitizing units. acs.org The catalyst protonates the acetal to form an iminium ion, which is then excited via triplet energy transfer from the sensitizer, all within a chiral environment that directs the stereochemical outcome of the cycloaddition. acs.org Similarly, silyl enol ethers can participate in Paternò-Büchi reactions (a [2+2] photocycloaddition with a carbonyl compound) to form oxetanes with high diastereoselectivity. organic-chemistry.org

Radical Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of α,β-unsaturated systems. The reactivity and regioselectivity of these reactions are governed by the nature of the radical and the electronic properties of the unsaturated substrate. nih.govrsc.org

Regioselectivity of Alkyl Radical Additions to C–O vs. C–C Double Bonds

The addition of alkyl radicals to α,β-unsaturated carbonyl compounds, which possess both a C=C and a C=O double bond, presents a challenge in terms of chemo- and regioselectivity. nih.govrsc.org Research has shown that the outcome of these additions can be highly dependent on the nature of the carbonyl compound and the reaction conditions. nih.govresearchgate.net

In photoredox-catalyzed reactions, alkyl radicals generated from silyl ketene acetals exhibit a remarkable switch in selectivity. nih.gov They add to α,β-unsaturated esters and ketones to afford the 1,4-addition (Giese-type) product, resulting from addition to the C=C double bond. nih.gov In contrast, their reaction with α,β-unsaturated aldehydes selectively yields the 1,2-addition product, corresponding to addition to the C=O double bond. nih.gov

Computational and mechanistic studies suggest that this selectivity is not determined by the initial radical addition step itself, which may be reversible, but rather by the subsequent electron transfer step that propagates the radical chain. nih.gov This highlights a sophisticated mechanism for controlling regioselectivity in radical additions, where a subsequent kinetic step dictates the final product distribution. The presence of lithium salts has also been noted to activate vinyl ethers towards radical polymerization by reducing the electron density of the vinyl group through cation-π complexation, thereby stabilizing the resulting σ-radicals. rsc.org

Table 2: Regioselectivity of Alkyl Radical Addition to α,β-Unsaturated Carbonyls

| α,β-Unsaturated Substrate | Radical Source | Product Type | Addition Site | Reference |

| α,β-Unsaturated Ester | Silyl Ketene Acetal (via Photoredox) | 1,4-Addition (Giese-type) | C=C Double Bond | nih.gov |

| α,β-Unsaturated Ketone | Silyl Ketene Acetal (via Photoredox) | 1,4-Addition (Giese-type) | C=C Double Bond | nih.gov |

| α,β-Unsaturated Aldehyde | Silyl Ketene Acetal (via Photoredox) | 1,2-Addition | C=O Double Bond | nih.gov |

Photoredox-Initiated Radical Chain Processes

Photoredox catalysis, driven by visible light, has emerged as a powerful tool in chemical synthesis, enabling reactions under mild conditions through unique mechanisms. nih.govdiva-portal.org These processes often involve the generation of reactive radical intermediates from substrates that are not light-absorbing themselves. diva-portal.org In the context of α,β-unsaturated carbonyl compounds, photoredox-initiated radical chain reactions can lead to selective additions. rsc.org

Investigations into the intermolecular alkyl radical additions to α,β-unsaturated carbonyl compounds have revealed a distinct selectivity. rsc.org A photoredox-initiated radical chain reaction, where the carbonyl group is activated by an in situ generated Lewis acid, can result in either C–O or C–C addition products. rsc.org Specifically, α,β-unsaturated aldehydes selectively form 1,2-addition products, whereas esters and ketones exclusively yield 1,4-addition products. rsc.org Computational studies indicate that this high regio- and chemoselectivity is governed not by the initial radical addition step itself, but by the subsequent electron transfer step that propagates the radical chain. rsc.org

The general mechanism involves the oxidation of a silyl ketene acetal by a photocatalyst to form a radical cation. rsc.org This cation then fragments to an α-carbonyl radical, which adds to the Lewis-acid-activated α,β-unsaturated carbonyl. rsc.org The resulting radical cation is then reduced by an excess of the silyl ketene acetal, closing the radical chain cycle and leading to the final product after workup. rsc.org This method tolerates various functional groups and facilitates the creation of quaternary carbon centers under mild conditions. rsc.org

Further advancements in this field include the development of dual gold and photoredox catalysis for the intermolecular atom transfer thiosulfonylation of alkenes. rsc.org This synergistic approach allows for the regioselective introduction of two different functional groups across a double bond in a single, atom-economical step. rsc.org

Radical-Polar Crossover Reactions

Radical-polar crossover (RPC) chemistry represents a burgeoning field that combines the reactivity of both radical and ionic species in a single transformation. researchgate.netnih.gov This strategy is particularly advantageous for constructing complex molecular structures. researchgate.net The concept has proven valuable in the total synthesis of natural products, where sequential radical and ionic steps can efficiently build intricate molecular architectures. researchgate.netescholarship.org

A notable example involves the triethylborane (B153662) (Et3B)-mediated three-component coupling reaction between an O,Te-acetal, an α,β-unsaturated ketone, and an aldehyde or ketone. acs.orgnih.gov In this process, Et3B initiates the generation of a highly reactive bridgehead radical from the O,Te-acetal. acs.orgnih.gov This radical then adds to the α,β-unsaturated ketone, and the resulting α-carbonyl radical is converted by Et3B into a boron enolate. acs.orgnih.gov This enolate subsequently participates in a stereoselective aldol (B89426) reaction with the aldehyde or ketone. acs.orgnih.gov This powerful and mild RPC reaction effectively connects three different components and establishes three new stereocenters with high selectivity. acs.orgnih.gov Even α,β-unsaturated aldehydes can function as the third component, reacting selectively as electrophiles with the boron enolate. acs.orgjst.go.jp

Visible-light-induced radical-polar crossover cyclization has also been developed for the synthesis of γ-alkylated 1,1-disubstituted cyclopropanes from homoallylic substrates and sulfamate (B1201201) esters via a 1,6-hydrogen atom transfer (HAT) process. rsc.org This metal-free method proceeds under mild conditions and exhibits broad substrate scope and functional group tolerance. rsc.org Similarly, a palladium-catalyzed three-component carboamination of 1,3-dienes or allenes with diazo esters and amines proceeds through a radical-polar crossover pathway to furnish unsaturated γ- and ε-amino acid derivatives. beilstein-journals.org

The table below summarizes key aspects of selected radical-polar crossover reactions involving α,β-unsaturated systems.

| Reaction Type | Reactants | Key Reagent/Catalyst | Key Intermediate | Product Type | Reference |

| Three-Component Coupling | O,Te-Acetal, α,β-Unsaturated Ketone, Aldehyde/Ketone | Et3B | α-Alkoxy Bridgehead Radical, Boron Enolate | Polycyclic Ketones | acs.orgnih.gov |

| Cyclization | Homoallylic Substrate, Sulfamate Ester | Visible Light | Radical Cation | γ-Alkylated Cyclopropanes | rsc.org |

| Carboamination | 1,3-Diene/Allene, Diazo Ester, Amine | Palladium/Visible Light | α-Ester Alkylpalladium Radical | Unsaturated Amino Acids | beilstein-journals.org |

| Annulation | γ,δ-Unsaturated Aldehyde, Methacrolein | HAT Initiator | Radical Intermediate | Cyclic Aldol Motifs | escholarship.org |

Functional Group Interconversions Involving the Acetal Moiety

The hydrolysis of acetals to their corresponding aldehydes or ketones is a fundamental transformation in organic synthesis. google.com In the context of α,β-unsaturated acetals, this reaction provides access to valuable α,β-unsaturated aldehydes, which are important building blocks. However, the acidic conditions typically required for hydrolysis can sometimes be incompatible with sensitive functional groups present in the molecule. acs.org Furthermore, for α,β-unsaturated systems, these conditions can lead to incomplete conversion or the formation of side products, especially with thermally labile compounds. google.com

Therefore, developing mild and controlled hydrolysis methods is crucial. Research has shown that the amount of acid catalyst used can be critical; excess acid can protonate the alcohol nucleophile, reducing its effectiveness, and can also promote the reverse reaction from the acetal. acs.org A simple and efficient method for the formation and, by extension, the hydrolysis of acetals involves using only trace amounts of conventional acids. acs.org

A two-carbon homologation of aldehydes to α,β-unsaturated aldehydes can be achieved via an acetal intermediate using a Wittig-type reaction under aqueous conditions. researchgate.net This sequence can often be performed in a one-pot operation, highlighting the controlled nature of the hydrolysis step under specific conditions. researchgate.net The synthesis of (E)-α,β-unsaturated aldehydes has also been accomplished through the Julia-Kocienski reaction followed by acid hydrolysis, which can be carried out in a single pot in high yields. researchgate.net

The table below presents examples of reagents and conditions used for the conversion of various substrates to α,β-unsaturated aldehydes, often involving an acetal hydrolysis step.

| Starting Material Type | Key Reagent/Process | Product | Key Features | Reference |

| Aldehydes | Pinacolacetal-phosphonium salt / Water | (E)-α,β-Unsaturated Aldehyde | Two-carbon homologation, one-pot sequence | researchgate.net |

| Aldehydes | 2,2-dimethoxyethyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone / Acid | (E)-α,β-Unsaturated Aldehyde | Julia-Kocienski reaction, one-pot, high yields | researchgate.net |

| Propargyl Alcohols | Phosphorous acid / Aqueous solution | α,β-Unsaturated Carbonyl | Metal-free, high yield, excellent stereoselectivity | researchgate.net |

| Cyclic α,β-Unsaturated Acetals | Acid / Saturated Aldehyde | α,β-Unsaturated Aldehyde/Ketone | Improved conversion by trapping the released diol | google.com |

Mechanistic Investigations and Theoretical Studies

Elucidation of Acid-Catalyzed Acetal (B89532) Hydrolysis Mechanisms

The hydrolysis of acetals under acidic conditions is a fundamental organic reaction. For a substrate like (Z)-1,1-Diethoxytridec-2-ene, the presence of an allylic double bond introduces unique electronic features that influence the reaction mechanism.

Role of Oxonium Ion Intermediates and Carbocation Formation

The acid-catalyzed hydrolysis of acetals proceeds through a well-established mechanism initiated by the protonation of one of the alkoxy oxygens. researchgate.netchemistryscore.comorgoreview.com This step converts a poor leaving group (alkoxide) into a good leaving group (an alcohol). For this compound, one of the ethoxy groups is protonated by an acid catalyst.

The subsequent departure of ethanol (B145695) is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a key intermediate. bham.ac.ukchemistrysteps.com This intermediate is a resonance-stabilized oxonium ion, where the positive charge is delocalized between the carbon and oxygen atoms. researchgate.netnih.gov

Figure 1: Formation of the Oxonium Ion Intermediate

Determination of Rate-Determining Steps

For the acid-catalyzed hydrolysis of most acetals, the formation of the resonance-stabilized carboxonium ion is considered the rate-determining step. researchgate.netnih.govmasterorganicchemistry.com This is typically an A-1 type mechanism where the unimolecular dissociation of the protonated acetal is the slow step. The reaction rate is therefore highly dependent on the stability of the carbocationic intermediate. nih.gov

Factors that stabilize this cation, such as electron-donating groups, will accelerate the reaction. nih.gov In the case of this compound, the allylic nature of the system provides significant stabilization. Kinetic studies on analogous compounds confirm that the rate of hydrolysis is sensitive to the electronic properties of substituents that can stabilize the positive charge of the intermediate. nih.gov

| Factor | Predicted Effect on Hydrolysis Rate of this compound | Rationale |

| Allylic Double Bond | Increase | Stabilizes the carbocation intermediate through resonance delocalization. |

| Electron-donating substituents on the alkyl chain | Slight Increase | Inductively stabilize the positive charge of the oxonium ion. nih.gov |

| Electron-withdrawing substituents on the alkyl chain | Decrease | Inductively destabilize the positive charge of the oxonium ion. nih.gov |

| Steric Hindrance | Decrease | Can hinder the approach of the proton catalyst and the planarity of the carbocation. |

This table presents predicted effects based on established principles of acetal hydrolysis.

Mechanistic Pathways of Organometallic Reactions

Allylic acetals like this compound are valuable substrates in organometallic chemistry, capable of undergoing substitution reactions that form new carbon-carbon bonds. jst.go.jpnih.gov The mechanistic pathway, particularly the chemo- and regioselectivity, is highly dependent on the nature of the organometallic reagent used.

Origins of Chemo- and Regioselectivity in Conjugate Additions

While not a traditional α,β-unsaturated carbonyl compound, this compound can undergo an SN2' reaction, which is mechanistically analogous to a conjugate addition. wikipedia.org This reaction involves the attack of a nucleophile at the γ-carbon (C3) with concomitant displacement of the leaving group from the α-carbon (C1). This competes with the direct SN2 substitution at C1.

The choice between these two pathways (regioselectivity) is a classic challenge in allylic substitution. rug.nl Organocuprates, such as lithium dimethylcuprate (a Gilman reagent), are well-known for their strong preference for 1,4-addition to enones and SN2' attack on allylic electrophiles. wikipedia.orgpressbooks.pubchemistrysteps.com In contrast, more reactive organometallic reagents like organolithiums or Grignard reagents often favor direct 1,2-addition to the carbonyl carbon. pressbooks.pub

The mechanism for organocuprate addition is thought to involve initial coordination of the copper to the double bond, followed by nucleophilic attack to form a Cu(III) intermediate, and subsequent reductive elimination. wikipedia.org This pathway strongly favors the SN2' (conjugate addition) product.

| Organometallic Reagent | Expected Major Product Pathway | Rationale |

| Lithium Diorganocuprate (R₂CuLi) | SN2' (Conjugate Addition) | Soft nucleophiles that preferentially attack the soft β-carbon of the allylic system. pressbooks.pubmasterorganicchemistry.com |

| Grignard Reagent (RMgX) | Mixture of SN2 and SN2' | Harder nucleophiles, can lead to loss of regioselectivity. pressbooks.pub |

| Organolithium Reagent (RLi) | Mixture of SN2 and SN2' | Highly reactive, hard nucleophiles often leading to mixtures. pressbooks.pub |

This table illustrates the expected regioselectivity based on the general reactivity of different classes of organometallic reagents.

Understanding Radical Reaction Selectivity

The double bond and ether linkages in this compound make it susceptible to radical reactions. These reactions can be initiated by various means, and their outcomes are dictated by the subtle interplay of radical stability and reaction kinetics.

Influence of Electron Transfer Steps on Product Distribution

Single electron transfer (SET) is a powerful method for initiating radical reactions. libretexts.org In the case of this compound, photoinduced electron transfer (PET) can occur where the electron-rich alkene acts as a donor to an excited-state photosensitizer. researchgate.netresearchgate.net This process generates a radical cation intermediate.

The subsequent fate of this radical cation determines the final product distribution. beilstein-journals.org Several pathways are possible:

Deprotonation: Loss of a proton from the carbon adjacent to the radical cation (the allylic position) would generate a highly stabilized allyl radical. This radical could then participate in further reactions, such as dimerization or addition to other molecules. dntb.gov.ua

Radical Addition: The radical cation itself, or a neutral radical formed from it, can be attacked by a nucleophile or participate in a radical addition reaction. For example, the radical addition of thiols to allyl ethers is known to proceed with anti-Markovnikov regioselectivity. thieme-connect.com

Cyclization: If other unsaturated groups were present in the molecule, intramolecular cyclization of the radical cation could occur. researchgate.net

The product distribution is therefore a direct consequence of the specific reaction conditions (e.g., initiator, presence of trapping agents) which influence the preferred pathway of the initially formed radical intermediate.

| Initiation Method | Likely Intermediate | Potential Product Type |

| Photoinduced Electron Transfer (PET) | Alkene Radical Cation | Products from deprotonation (allylic functionalization) or nucleophilic trapping. beilstein-journals.orgdntb.gov.ua |

| Hydrogen Abstraction (e.g., with t-BuO•) | Allyl Radical | Products from radical coupling or addition reactions. nih.gov |

| Radical Initiator + Thiol (e.g., AIBN + RSH) | Thioether Radical Adduct | Anti-Markovnikov addition of the thiol across the double bond. thieme-connect.com |

This table outlines potential reaction pathways and products based on different methods of radical initiation.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms that are often inaccessible through experimental methods alone. acs.orgacs.org For complex organic molecules such as this compound, computational approaches provide profound insights into reaction pathways, transition state structures, and the energetics that govern selectivity. acs.orgsmu.edu While experimental studies can identify reactants and products, computational analysis can map the entire potential energy surface, revealing fleeting intermediates and the precise sequence of bond-forming and bond-breaking events. smu.edu

In the context of reactions involving acetals and alkenes, theoretical studies have been crucial in distinguishing between different possible mechanisms, such as concerted versus stepwise pathways or explaining the origins of stereoselectivity. nih.govnih.gov For instance, investigations into acid-catalyzed acetal formation have utilized computational models to show a complex interplay between different reaction mechanisms, with the dominant pathway being temperature-dependent. nih.gov These studies underscore the power of computational chemistry to build predictive models that can explain experimental observations and guide the development of new synthetic methodologies. rsc.org The application of these methods to the formation or subsequent reactions of this compound would allow for a detailed, atomistic understanding of the factors controlling its synthesis and reactivity.

Quantum Chemical Calculations for Transition State Characterization

The characterization of transition states (TS) is a cornerstone of mechanistic chemistry, as the TS structure and energy directly determine the feasibility and rate of a chemical reaction. Quantum chemical calculations are powerful tools for locating and characterizing these first-order saddle points on the potential energy surface. smu.edursc.org Methods such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following are employed to locate an approximate transition state, which is then refined to a true saddle point. rsc.org

A critical step in confirming a calculated transition state is vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate—the path of atomic motion leading from reactant to product. diva-portal.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the minimum energy path from the transition state down to the corresponding reactant and product, confirming that the located TS correctly connects the intended species. smu.edursc.org

For a reaction producing this compound, these calculations would be vital in understanding the origin of the Z-stereoselectivity. By comparing the transition states leading to the (Z)- and (E)-isomers, chemists can determine the structural and electronic factors—such as steric hindrance or favorable orbital interactions—that favor one pathway over the other. For example, studies on related organocatalytic reactions have successfully used TS analysis to explain stereochemical outcomes. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations for Transition State Characterization

| Parameter | Description | Significance for Mechanism |

|---|---|---|

| TS Geometry | The three-dimensional arrangement of atoms at the highest point of the reaction energy barrier. | Reveals critical bond lengths and angles, showing which bonds are forming and breaking. Explains steric and electronic interactions that determine selectivity. |

| Imaginary Frequency | The single negative vibrational frequency in a calculated transition state. | Confirms the structure is a true first-order saddle point. The associated eigenvector shows the atomic motions along the reaction coordinate. |

| Zero-Point Energy (ZPE) | The lowest possible vibrational energy that the molecule can possess, calculated from vibrational frequencies. diva-portal.org | Provides a correction to the electronic energy, yielding a more accurate ground-state energy for the transition state and other stationary points. |

| IRC Path | The minimum energy reaction pathway connecting the transition state to the reactants and products. rsc.org | Verifies that the identified transition state is the correct one for the reaction of interest and reveals the full trajectory of the transformation. |

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has emerged as the predominant computational method for studying organic reaction mechanisms due to its favorable balance of accuracy and computational cost. acs.orgwiley-vch.de DFT calculations are used to determine the electronic energy of molecules, from which key thermodynamic and kinetic parameters can be derived. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy profile for a proposed reaction mechanism can be constructed. rsc.orgosti.gov

In the study of reactions involving molecules like this compound, DFT is employed to calculate relative Gibbs free energies (ΔG), which include contributions from electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy. diva-portal.org The Gibbs free energy of activation (ΔG‡), the energy difference between the reactants and the transition state, is particularly important as it directly relates to the reaction rate. acs.org By comparing the ΔG‡ for competing pathways, the most likely reaction mechanism can be identified. pku.edu.cn

For instance, DFT calculations could be used to investigate the mechanism of an acid-catalyzed reaction of an aldehyde with an ylide to form the diethoxy acetal moiety and the Z-alkene. Competing pathways, such as a concerted [2+2] cycloaddition versus a stepwise pathway involving a betaine (B1666868) intermediate, could be modeled. pku.edu.cn The calculated energetics would reveal which pathway has a lower activation barrier, thereby predicting the operative mechanism. Many studies rely on functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger for reliable results in organocatalysis. acs.orgrsc.org

Table 2: Energetic Parameters from DFT Calculations

| Parameter | Formula | Significance for Reaction Mechanism |

|---|---|---|

| Electronic Energy (E) | Calculated directly from DFT for a given molecular geometry. | The primary component of the total energy of a stationary point on the potential energy surface. |

| Enthalpy (H) | H = E + ZPE + H_trans + H_rot + H_vib + RT | Represents the total heat content of the system. The change in enthalpy (ΔH) indicates whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy (G) | G = H - TS | The most critical parameter for predicting reaction spontaneity and equilibrium. A negative ΔG indicates a spontaneous process. |

| Activation Energy (ΔG‡) | ΔG‡ = G_TS - G_Reactants | The Gibbs free energy barrier of a reaction. A lower ΔG‡ corresponds to a faster reaction rate. Used to determine the rate-determining step in a multi-step reaction. acs.org |

Stereochemical Aspects and Conformational Analysis of Z 1,1 Diethoxytridec 2 Ene

Stereoisomerism and Z-Alkene Configuration

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In alkenes, the restricted rotation around the carbon-carbon double bond gives rise to a form of stereoisomerism known as E/Z isomerism (an alternative to the cis-trans notation). wikipedia.org The configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a priority to the substituents on each carbon of the double bond based on atomic number. ulisboa.pt

For (Z)-1,1-Diethoxytridec-2-ene, the double bond is located between the second and third carbon atoms (C2 and C3).

At C2: The substituents are a hydrogen atom (-H) and a 1,1-diethoxyethyl group (-CH(OCH₂CH₃)₂). According to CIP rules, the -CH(OCH₂CH₃)₂ group has a higher priority than the -H atom.

At C3: The substituents are a hydrogen atom (-H) and a nonyl group (-C₉H₁₉). The nonyl group has a higher priority than the hydrogen atom.

The "Z" designation, from the German word zusammen (together), indicates that the two higher-priority groups are on the same side of the double bond. wikipedia.org Conversely, the "E" isomer (entgegen, opposite) would have the high-priority groups on opposite sides. The Z-configuration imposes specific steric constraints that are not present in its E-counterpart, significantly influencing the molecule's conformational preferences. nih.gov

| Carbon of Double Bond | Substituent | CIP Priority |

| C2 | -CH(OCH₂CH₃)₂ | High (1) |

| -H | Low (2) | |

| C3 | -C₉H₁₉ | High (1) |

| -H | Low (2) | |

| This table outlines the application of Cahn-Ingold-Prelog priority rules to the substituents of the C2=C3 double bond in 1,1-Diethoxytridec-2-ene, establishing its (Z) configuration. |

Conformational Preferences and Dynamics

Rotation around the single bonds in this compound, such as the C1-C2 and C3-C4 bonds, is associated with energy barriers. The molecule will preferentially exist in lower-energy, stable conformations that minimize unfavorable interactions like torsional strain (eclipsing interactions) and steric hindrance. nih.gov

For the C1-C2 bond, rotation positions the bulky 1,1-diethoxyethyl group relative to the plane of the double bond. The most stable conformers will stagger the large substituents to minimize steric clash. Similarly, rotation around the C3-C4 bond will orient the long nonyl chain. The large number of rotatable bonds within the nonyl and diethoxy groups results in a complex potential energy surface with numerous local minima, though a few key conformations will dominate. mdpi.com

| Rotational Bond | Key Interaction | Effect on Conformational Stability |

| C1-C2 | Torsional strain between the C1-H bond and the C3-H/C3-C4 bonds. | Rotation is hindered; staggered conformations are favored. |

| C3-C4 | Steric hindrance between the C2-H/C2-C1 groups and the C4-C5 part of the nonyl chain. | Influences the orientation of the alkyl tail relative to the double bond. |

| C-O (in ethoxy) | Gauche and anti conformations of the ethyl groups. | Affects the overall shape and steric profile of the acetal (B89532) moiety. |

| This table summarizes the primary rotational barriers and their influence on the conformational preferences of this compound. |

A critical factor governing the conformation of Z-alkenes is allylic 1,3-strain (also known as A¹,³-strain). wikipedia.org This term describes the steric repulsion between a substituent on one carbon of the double bond (at position 1 of an allylic system) and an allylic substituent on the other end (at position 3). wikipedia.org

| Conformer | Dihedral Angle (H-C4-C3=C2) | Relative Energy | Description |

| A (Favored) | ~0° | Low | The allylic hydrogen at C4 is eclipsed with the double bond, minimizing A¹,³-strain. |

| B (Disfavored) | ~120° | High | The C4-C5 bond is gauche to the double bond, leading to significant steric clash with the C1 substituent (A¹,³-strain). |

| This table illustrates the energetic consequences of A¹,³-strain on the conformation around the C3-C4 bond, showing the preference for the conformer that minimizes this steric interaction. |

Influence of Stereochemistry on Reactivity and Selectivity

The fixed Z-geometry and the resulting conformational bias have a profound influence on the chemical reactivity and selectivity of this compound. researchgate.net Chemical reactions are often sensitive to the steric environment around the reacting site. masterorganicchemistry.com

The A¹,³-strain forces the molecule into a conformation where the substituents create a sterically hindered environment on one face of the C2=C3 double bond. Consequently, attacking reagents will preferentially approach from the less hindered face. This leads to stereoselective reactions, where one stereoisomer of the product is formed in preference to others. msu.edu

For example, in reactions like epoxidation or hydroboration, the reagent will be directed to the more accessible face of the alkene, leading to a predictable stereochemical outcome in the product. uwo.ca The diastereoselectivity of such additions is directly controlled by the conformational preferences established by the Z-alkene geometry and the associated allylic strain. researchgate.net

| Reaction Type | Expected Outcome | Controlling Factor |

| Epoxidation | The epoxide ring is formed preferentially on the less sterically hindered face of the double bond. | The conformation adopted to minimize A¹,³-strain shields one face of the alkene. |

| Hydroboration-Oxidation | The borane (B79455) will add from the less hindered face, leading to a specific diastereomer of the resulting alcohol. | Steric approach control dictated by the molecule's dominant conformation. |

| Catalytic Hydrogenation | The substrate will adsorb onto the catalyst surface via its more accessible face, leading to syn-addition of hydrogen from that side. | The overall molecular shape and steric hindrance around the double bond. |

| This table demonstrates how the stereochemistry and conformation of this compound are expected to influence the outcome of common alkene reactions, leading to high levels of stereoselectivity. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and, crucially, the Z-stereochemistry of the double bond in (Z)-1,1-Diethoxytridec-2-ene.

The ¹H NMR spectrum provides a distinct fingerprint of the molecule, with specific chemical shifts (δ) for each unique proton environment. The signals are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). oregonstate.edu For this compound, key diagnostic signals confirm the presence of the acetal (B89532) and the vinylic groups. rsc.org

A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic peaks. The vinylic protons on the C2=C3 double bond appear in the range of δ 5.46-5.62 ppm. The proton on C1, part of the acetal group, is observed at approximately δ 5.20 ppm. The methylene (B1212753) (-CH₂-) protons of the two ethoxy groups resonate as complex multiplets around δ 3.50-3.64 ppm, while their corresponding methyl (-CH₃) protons appear as a triplet at δ 1.21 ppm. The long alkyl chain protons present as a series of multiplets, with the terminal methyl group appearing as a triplet around δ 0.88 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H2 (vinylic) | 5.62 | dt |

| H3 (vinylic) | 5.46 | dd |

| H1 (acetal) | 5.20 | d |

| -OCH₂CH₃ (ethoxy) | 3.50-3.64 | dq |

| Alkyl Chain (-CH₂-) | 1.24-1.45, 2.13 | m, q |

| -OCH₂CH₃ (ethoxy) | 1.21 | t |

| Terminal -CH₃ | 0.88 | t |

| Data sourced from a 400 MHz spectrum in CDCl₃. rsc.org |

The coupling constant (J), measured in Hertz (Hz), provides critical information about the geometry of the double bond. It represents the through-bond interaction between adjacent protons. organicchemistrydata.org For vinylic protons, the magnitude of the J-coupling is stereochemically dependent. A smaller coupling constant (typically in the range of 6-12 Hz) is characteristic of a cis (or Z) configuration, whereas a larger value (12-18 Hz) indicates a trans (or E) configuration.

In the spectrum of this compound, the coupling constant between the two vinylic protons (H2 and H3) is reported as J = 11.2 Hz. rsc.org This value falls squarely within the expected range for cis-alkenes, thus confirming the (Z)-stereochemistry of the double bond.

Two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in confirming stereochemistry by detecting through-space correlations between protons that are physically close to each other, regardless of whether they are connected through bonds. columbia.edulibretexts.org The strength of the NOE effect is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to internuclear distances, typically up to 5 Å. columbia.edu

For this compound, a NOESY or ROESY experiment would be expected to show a cross-peak between the vinylic protons at H2 and H3. This correlation arises because, in the Z-isomer, these protons are on the same side of the double bond and therefore in close spatial proximity. In contrast, the corresponding E-isomer would show a much weaker or no correlation between these protons due to their greater separation. These techniques are particularly valuable for confirming assignments made based on coupling constants. researchgate.netresearchgate.net

Diastereotopic protons are non-equivalent protons that reside in a chiral molecule or in an achiral molecule that lacks a relevant plane of symmetry. masterorganicchemistry.comlibretexts.org These protons have different chemical shifts and will couple to each other. A common example is the CH₂ group adjacent to a chiral center. libretexts.orgmasterorganicchemistry.com

In this compound, the two methylene protons (-OCH₂CH₃) within each ethoxy group are diastereotopic. The molecule as a whole lacks a plane of symmetry that would make these protons equivalent. Consequently, they are in different chemical environments. This non-equivalence results in more complex splitting patterns than a simple quartet. The ¹H NMR data shows these protons as two distinct sets of signals, often appearing as a complex multiplet (specifically a doublet of quartets), which is consistent with their diastereotopic nature. rsc.org The replacement of each of these protons with a different group would lead to the formation of diastereomers, confirming their relationship. masterorganicchemistry.comyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise mass of a molecule with very high accuracy. nih.gov This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound.

For this compound, HRMS analysis using Fast Atom Bombardment (FAB) ionization has been reported. The calculated exact mass for the protonated molecule [C₁₇H₃₃O₂]⁺ (after loss of a hydrogen molecule) is 269.2481. The experimentally found value was also 269.2481, providing definitive confirmation of the molecular formula C₁₇H₃₄O₂. rsc.org

Table 2: HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

| [(M+H)-H₂]⁺ | 269.2481 | 269.2481 | C₁₇H₃₃O₂ |

| Data from HRMS (FAB) analysis. rsc.org |

Chromatographic Methods for Purity and Isomeric Ratio Determination

Chromatographic techniques are essential for the purification of this compound and for the determination of its purity, including the ratio of Z/E isomers.

Silica (B1680970) gel chromatography is a standard method used for the purification of this compound from reaction mixtures. rsc.org By using a specific solvent system, such as a mixture of pentane, triethylamine, and diethyl ether, the desired Z-isomer can be effectively separated from starting materials and byproducts. rsc.org

Furthermore, gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with NMR analysis of the collected fractions, can be used to determine the isomeric purity. For instance, analysis of a sample of 1,1-diethoxytridec-2-ene by ¹H NMR revealed a 10:1 E/Z ratio in one preparation, demonstrating the utility of these methods in quantifying isomeric mixtures. rsc.org

Applications in Complex Molecule and Natural Product Synthesis

Strategic Building Block for Polyketide and Other Natural Product Analogues

The structural features of (Z)-1,1-Diethoxytridec-2-ene make it an important precursor in the synthesis of polyketides and other natural products. researchgate.net Polyketides are a diverse class of natural products synthesized through the polymerization of acyl-CoA and malonyl-CoA units by polyketide synthases (PKS). researchgate.net The ability to introduce specific building blocks is crucial for generating structural diversity in synthetic polyketides. researchgate.net

Biomimetic synthesis aims to replicate the efficiency and selectivity of natural biosynthetic processes in a laboratory setting. nih.gov This approach is particularly relevant for the synthesis of complex natural products like disesquiterpenoids, which often involve intricate enzymatic reactions. nih.gov The inspiration for these synthetic routes often comes from postulated biogenetic pathways. nih.gov For instance, the total synthesis of certain natural products has been guided by hypotheses about their formation in nature, such as intermolecular cycloadditions. nih.gov

While direct use of this compound in a biomimetic synthesis is not explicitly detailed in the provided search results, its character as a long-chain unsaturated acetal (B89532) aligns with the types of precursors used in the synthesis of complex natural products that mimic biological pathways.

The synthesis of long-chain aliphatic and macrocyclic structures is a significant area of organic synthesis. Acyclic diene metathesis (ADMET) is a powerful technique for creating long-chain polymers and macrocycles. mdpi.com For example, the ADMET copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-decadiene, followed by hydrogenation, yields semicrystalline long-chain aliphatic polyesters. mdpi.com

This compound, with its long alkyl chain and a reactive α,β-unsaturated acetal moiety, is a key building block in the synthesis of certain insect pheromones that possess long aliphatic chains. For example, it is a precursor in the synthesis of (11Z,13Z)-hexadecadienal and its derivatives, which are sex pheromones for various species of the Notodontidae family. mdpi.com The synthesis involves a C10 + C3 + C3 strategy where a protected C10 iodoalkane is a key component. mdpi.com The acetal group in these precursors serves to protect the aldehyde functionality, which can be labile and prone to isomerization under certain reaction conditions. mdpi.com

The table below outlines the role of this compound and related structures in the synthesis of long-chain compounds.

| Precursor | Synthetic Target | Key Reactions | Reference |

| This compound | (11Z,13Z)-Hexadecadienal | Alkylation of lithium alkyne, cis-Wittig olefination, hydroboration-protonolysis | mdpi.com |

| Dianhydro-D-glucityl bis(undec-10-enoate) and 1,9-decadiene | Long-chain aliphatic polyesters | ADMET copolymerization, hydrogenation | mdpi.com |

Intermediates in Asymmetric Synthesis

Asymmetric synthesis is a critical field in organic chemistry focused on creating chiral molecules with a specific three-dimensional arrangement. uwindsor.ca This is paramount as the biological activity of many compounds is dependent on their stereochemistry. uwindsor.ca Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk

This compound can serve as a prochiral substrate in asymmetric transformations. The double bond can be subjected to various enantioselective reactions, such as asymmetric hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters with high levels of control. york.ac.uk The resulting chiral building blocks can then be elaborated into more complex, enantiomerically pure target molecules.

The development of new catalysts and methods for asymmetric synthesis is an active area of research. frontiersin.orgrsc.org For instance, chiral dirhodium tetracarboxylate catalysts have been effectively used in the asymmetric cyclopropanation of vinyl heterocycles. rsc.org While a specific application of such catalysts on this compound is not detailed, the principles of asymmetric catalysis are broadly applicable to such substrates. uwindsor.canih.gov The ability to control the stereochemical outcome of reactions involving this intermediate enhances its utility in the synthesis of complex, biologically active molecules. frontiersin.org

The table below summarizes key strategies in asymmetric synthesis relevant to intermediates like this compound.

| Asymmetric Strategy | Description | Potential Application to this compound |

| Chiral Catalysts | Use of a small amount of a chiral catalyst to induce enantioselectivity in a reaction. york.ac.uk | Asymmetric hydrogenation, epoxidation, or dihydroxylation of the double bond. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.uk | Attachment of a chiral auxiliary to a derivative of the compound to control subsequent reactions. |

| Chiral Reagents | A stoichiometric amount of a chiral reagent is used to introduce chirality. york.ac.uk | Use of chiral boranes for hydroboration of the double bond. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Stereoselective Transformations

The synthesis and transformation of Z-alkenes are challenging due to their lower thermodynamic stability compared to their E-isomers. Future research will likely focus on developing highly selective and efficient catalytic systems to control the geometry of the double bond in molecules like (Z)-1,1-Diethoxytridec-2-ene.

Recent breakthroughs in catalysis offer a roadmap for this pursuit. While ruthenium-based metathesis catalysts have been used for the Z-selective cross-metathesis to produce α,β-unsaturated acetals, there is room for improvement. researchgate.net Emerging trends point towards the use of more sustainable and cost-effective metals. For instance, research teams have developed methods using affordable iron catalysts to control Z-selectivity in the synthesis of trisubstituted alkenes. nus.edu.sg Applying such earth-abundant metal catalysis to the synthesis of this compound could enhance the economic and environmental profile of its production. nus.edu.sg

Another promising frontier is organocatalysis. Metal-free protocols, such as those using a photoinduced electron donor-acceptor (EDA) complex, have been developed for the synthesis of various Z-alkenes. acs.org Adapting these systems could provide a mild and sustainable route to the target compound. Furthermore, rhodium(I)-complexes have shown effectiveness in the Z-selective isomerization of β,γ-unsaturated ketones, suggesting that transition metal-catalyzed isomerization could be a viable, kinetically controlled strategy for accessing Z-alkenes. acs.org

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Iron-Based Catalysts | Direct, Z-selective synthesis from simpler precursors. nus.edu.sg | Low cost, low toxicity, earth-abundant. nus.edu.sg |

| Organophotocatalysts | Metal-free synthesis via photoisomerization or other light-induced reactions. acs.orgeurekalert.org | Mild reaction conditions, avoids metal contamination. acs.org |

| Rhodium/Iridium Catalysts | Kinetically controlled isomerization of an E/Z mixture or an isomeric precursor to favor the Z-isomer. acs.org | High efficiency and selectivity for specific substrate classes. acs.org |

| Advanced Ruthenium Catalysts | Optimization of existing cross-metathesis routes for higher yields and even greater Z-selectivity. researchgate.net | Well-established reactivity, but with ongoing improvements in catalyst design. researchfeatures.com |

Exploration of New Reactivity Modes for the Acetal (B89532) and Alkene Functionalities

The dual functionality of this compound opens up possibilities for novel chemical transformations where the two groups either react independently or influence each other's reactivity.

The acetal group is typically viewed as a stable protecting group for aldehydes, but its reactivity can be harnessed. nii.ac.jp Research into the Lewis acid-promoted coupling of acetals with various nucleophiles, such as organotrifluoroborates, could be extended to this unsaturated system. bohrium.com This could lead to the formation of complex ethers that are otherwise difficult to synthesize. The acid-catalyzed hydrolysis of vinyl acetals has been studied, and understanding the mechanism—whether reaction occurs at the acetal or the vinyl ether moiety—is crucial for controlling its transformations. acs.org

The Z-alkene moiety offers a platform for stereospecific reactions. The specific geometry of the double bond can direct the stereochemical outcome of additions, such as cyclopropanations, epoxidations, or dihydroxylations. unl.pt For example, the stereoselective cyclopropanation of (Z)-olefins can produce different diastereomers than the corresponding (E)-olefins. unl.pt Investigating such reactions with this compound could provide access to novel, stereochemically complex structures. The unique electronic properties of alkenyl boron reagents, which are related structures, highlight the distinct reactivity of unsaturated systems and the potential for selective transformations. rsc.org

| Functional Group | Potential Reaction Type | Expected Outcome |

| Acetal | Lewis Acid-Catalyzed Nucleophilic Substitution bohrium.com | Formation of complex ethers via C-O bond cleavage and C-C bond formation. |

| Acetal | Radical Ring-Opening acs.org | If incorporated into a cyclic acetal variant, could lead to functionalized, degradable polymers. |

| Z-Alkene | Stereoselective Cyclopropanation unl.pt | Synthesis of cyclopropyl (B3062369) derivatives with defined stereochemistry. |

| Z-Alkene | Asymmetric Dihydroxylation | Creation of diols with specific stereocenters, influenced by the Z-geometry. |

| Tandem Reactivity | Intramolecular Cyclization (acid-mediated) | Potential for the alkene to participate in cyclization initiated by carbocation formation at the acetal carbon. |

Integration with Machine Learning and AI for Predictive Synthesis and Mechanism Discovery

Predictive synthesis platforms like IBM RXN, AiZynthFinder, and ChemCrow can be used to design more efficient and novel synthetic pathways to the target molecule. mdpi.comneovarsity.org These AI tools analyze vast databases of chemical reactions to propose routes that a human chemist might overlook. neovarsity.org

| AI/ML Application | Specific Goal for this compound | Potential Impact |

| Retrosynthetic Analysis | Discover novel, more efficient synthetic routes from readily available starting materials. pharmafeatures.com | Reduces synthesis steps, cost, and waste. |

| Stereoselectivity Prediction | Identify catalysts and conditions that maximize the Z:E ratio during synthesis. arxiv.orgresearchgate.net | Minimizes difficult purification steps and improves overall efficiency. |

| Reaction Optimization | Predict reaction yields and optimal conditions (temperature, solvent, concentration) using ML algorithms. mdpi.com | Accelerates the development of robust and scalable production methods. |

| Mechanism Discovery | Analyze kinetic and spectroscopic data to elucidate the mechanism of stereoselective catalytic reactions. medium.com | Provides fundamental understanding to guide the design of better catalysts. |

Sustainable and Green Chemistry Innovations in its Production and Utilization

The principles of green chemistry provide a framework for making the synthesis and use of this compound more environmentally benign. pnas.orgpnas.org Future research will undoubtedly seek to align its chemical lifecycle with these principles.

Key areas for innovation include:

Catalyst Choice : Moving away from precious metal catalysts (like ruthenium) towards catalysts based on earth-abundant elements like iron is a core green chemistry goal. nus.edu.sgnih.gov

Solvent Selection : Developing synthetic protocols that use greener solvents, such as water, bio-solvents, or even solvent-free conditions, would significantly reduce the environmental impact. iwu.edu The synthesis of acetals, in particular, has seen progress with green protocols. ymerdigital.comresearchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. iwu.edu Multicomponent reactions, where three or more reactants combine in a single step, are an excellent strategy for improving atom economy and could be designed to build the this compound framework. mdpi.com

Energy Efficiency : The use of photocatalysis or other low-temperature methods can drastically reduce the energy consumption associated with chemical synthesis. acs.orgymerdigital.com Developing a light-driven synthesis for this compound would be a significant step towards sustainability. eurekalert.org

Future work could focus on designing an integrated process where the molecule is synthesized using a recyclable, earth-abundant catalyst in a green solvent, followed by its direct use in a subsequent tandem reaction, avoiding intermediate purification steps and minimizing waste.

Q & A

Basic: What are the primary synthetic routes for (Z)-1,1-Diethoxytridec-2-ene, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves acid-catalyzed condensation of aldehydes with orthoesters under inert conditions. To ensure (Z)-stereoselectivity, reaction parameters such as solvent polarity (e.g., dichloromethane vs. toluene), temperature (0–25°C), and catalyst choice (e.g., p-toluenesulfonic acid) must be optimized. Post-synthesis, stereochemical purity is validated via -NMR analysis of coupling constants (J values) between olefinic protons (typically ~10–12 Hz for Z-isomers) and GC-MS to confirm molecular ion peaks .

Advanced: How can computational modeling (e.g., DFT) resolve discrepancies in reported thermodynamic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict enthalpy of formation, dipole moments, and steric effects influencing isomer stability. For conflicting experimental data (e.g., boiling points), compare computed Gibbs free energy with empirical thermogravimetric analysis (TGA) results. Statistical validation (e.g., χ² tests) should assess model accuracy against literature data, prioritizing peer-reviewed sources over non-validated databases .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : -NMR to confirm ethoxy group integration and -NMR for olefinic proton coupling patterns.

- IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C=C stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).

- GC-MS : Retention indices and fragmentation patterns to rule out side products like (E)-isomers or hydrolysis byproducts .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound’s acid-catalyzed hydrolysis?

Methodological Answer:

Deuterium labeling at the β-position of the olefin can differentiate between concerted (E2) and stepwise (E1) elimination pathways. Measure KIE values () via -NMR kinetics:

- A large KIE (>2) suggests proton transfer in the rate-determining step (E2).

- A small KIE (~1) indicates carbocation formation (E1).

Control experiments with varying acid concentrations and isotopic solvents (D₂O vs. H₂O) further validate mechanistic hypotheses .

Basic: What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity and closed-system reactors to minimize vapor exposure.

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with ANSI Z87.1 standards.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Refer to SDS guidelines for emergency response .

Advanced: How do solvent effects influence the stereochemical outcome of this compound synthesis?

Methodological Answer:

Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole-dipole interactions, favoring (Z)-isomers by reducing steric hindrance. Conduct a solvent screening study using Kamlet-Taft parameters (π*, α, β) to correlate solvent polarity with % yield and enantiomeric excess (ee). Multivariate regression analysis identifies optimal solvent blends (e.g., THF/hexane) for maximizing selectivity .

Basic: How should researchers address contradictions in reported spectral data for this compound?

Methodological Answer:

- Comparative Analysis : Compile NMR/IR data from ≥3 independent studies and identify outliers using interquartile range (IQR) thresholds.

- Reproducibility Tests : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC protocols).

- Meta-Analysis : Use tools like SciFinder or Reaxys to verify consensus values for key peaks (e.g., -NMR δ 4.5–5.0 ppm for olefinic protons) .

Advanced: What role does conformational analysis play in predicting this compound’s reactivity in Diels-Alder cycloadditions?

Methodological Answer:

Perform molecular mechanics (MM2) simulations to map low-energy conformers and assess orbital alignment with dienophiles. Transition state modeling (e.g., QM/MM hybrid methods) predicts regioselectivity (endo vs. exo). Validate with experimental kinetic monitor reaction progress via HPLC and correlate activation energy (Eₐ) with computed energy barriers .

Basic: What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:

- ANOVA : Compare means of key parameters (e.g., yield, purity) across ≥5 batches.

- Control Charts : Track process stability using Shewhart charts with 3σ limits.

- Root Cause Analysis : Apply Fishbone diagrams to identify variables (e.g., catalyst aging, moisture levels) contributing to variability .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) track metabolic pathways of this compound in environmental biodegradation studies?

Methodological Answer:

Incorporate -labeled ethoxy groups during synthesis. Expose labeled compounds to microbial consortia (e.g., soil samples) and monitor evolution via isotope-ratio mass spectrometry (IRMS). Metagenomic sequencing identifies microbial taxa responsible for cleavage of ether bonds, linking isotopic data to metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1:

Figure 1: